Author: BenchChem Technical Support Team. Date: January 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of polar amino alcohol derivatives. As a class of compounds vital to pharmaceutical and chemical synthesis, these molecules present unique and often frustrating purification challenges due to their dual functionality, high polarity, and zwitterionic potential.[1][2] This guide is designed to move beyond simple protocols, providing you with the underlying principles and field-proven strategies to troubleshoot and optimize your purification workflows. We will explore the "why" behind the methods, empowering you to make informed decisions for your specific molecule.
Part 1: Troubleshooting Guide - Chromatographic Purification
This section addresses the most common issues encountered during the chromatographic purification of polar amino alcohol derivatives in a direct question-and-answer format.
Q1: My compound elutes in the void volume on a standard C18 (Reversed-Phase) column. What are my options?
A1: This is the most frequent challenge. Your highly polar analyte has minimal interaction with the non-polar C18 stationary phase and is swept off the column with the mobile phase front.[3] Standard reversed-phase (RP) chromatography is fundamentally unsuitable for these compounds.
Root Cause: The primary retention mechanism in RP-HPLC is hydrophobic interaction. Polar amino alcohols are highly soluble in the aqueous mobile phases and lack the hydrophobicity needed to partition into the stationary phase.[4]
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for retaining and separating highly polar compounds.[5][6][7]
-
Mechanism: HILIC utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Your polar analyte partitions into this immobilized water layer and is retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[3][5]
-
Recommendation: Start with an amide-based HILIC column, as it often provides excellent peak shape and selectivity for a broad range of polar compounds.
-
Employ Ion-Pairing Reversed-Phase (IP-RP) Chromatography: This technique modifies the standard RP system to retain charged analytes.
-
Mechanism: An ion-pairing reagent, which has a charge opposite to your analyte and a hydrophobic tail, is added to the mobile phase.[8] For a protonated (positively charged) amino alcohol, an anionic ion-pairing agent like an alkyl sulfonate is used.[4] The agent forms a neutral ion-pair with your analyte, which is now hydrophobic enough to be retained on the C18 column.[8]
-
Recommendation: Use this when HILIC is not available or does not provide adequate separation. Be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.[4]
-
Consider Derivatization: If your primary goal is analytical quantification rather than preparative isolation, derivatizing the amine or alcohol group can increase hydrophobicity, allowing for conventional RP analysis.[9][10]
Q2: My compound streaks badly or is irreversibly adsorbed on a silica gel (Normal-Phase) column. How can I fix this?
A2: This issue stems from the strong, often undesired, interactions between the basic amine group of your analyte and the acidic silanol groups (Si-OH) on the surface of standard silica gel.
Root Cause: The lone pair of electrons on the nitrogen atom of the amine forms a strong hydrogen bond or an acid-base interaction with the acidic silanols, leading to poor peak shape (tailing) or complete, irreversible adsorption.[11][12]
Solutions:
-
Deactivate the Silica Gel: Mask the acidic silanol sites by adding a basic modifier to your mobile phase.
-
Method: For flash chromatography, a common practice is to add a small amount of triethylamine (TEA) or ammonium hydroxide (0.5-2%) to the eluent system (e.g., Dichloromethane/Methanol).[11][12][13] This neutralizes the active sites, allowing your compound to elute with a much-improved peak shape.
-
Protocol: See the detailed protocol for deactivating silica gel in Part 4 .
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.
-
Switch to HILIC: As mentioned in Q1, HILIC is an ideal alternative. It uses a polar stationary phase but under mobile phase conditions (high organic) that are less likely to cause the same degree of irreversible adsorption seen in traditional normal-phase chromatography.[3]
Q3: I am observing significant peak tailing for my basic amino alcohol, even on a HILIC or end-capped RP column. What is causing this and how can I improve the peak shape?
A3: Peak tailing, even on modern columns, often points to secondary ionic interactions with residual silanol groups on the silica support. While end-capping reduces this, it doesn't eliminate it entirely.
Root Cause: Residual, un-capped silanol groups on the stationary phase surface are deprotonated at moderate pH levels, becoming negatively charged (SiO⁻). A protonated, positively charged amino alcohol can then interact with these sites via a strong electrostatic attraction, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[12]
Solutions:
-
Mobile Phase pH Control: This is the most critical parameter. For a basic amino alcohol, lowering the mobile phase pH (e.g., to pH 2.5-4) ensures your analyte is fully protonated (positively charged) and, more importantly, keeps the silanol groups protonated and neutral (Si-OH), thereby preventing the ionic interaction.[12]
-
Increase Buffer Concentration: A higher ionic strength in the mobile phase (e.g., increasing ammonium formate from 10 mM to 20-50 mM) can help to shield the charged interactions between the analyte and the stationary phase, leading to more symmetrical peaks.
-
Use a Competing Base: In RP or flash chromatography, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites and improve peak shape.[12]
Part 2: Troubleshooting Crystallization & Salt Removal
Q1: My compound is highly soluble in all common solvents and refuses to crystallize. What strategies can I try?
A1: This is a common consequence of the high polarity of amino alcohols. The goal is to carefully reduce the compound's solubility to the point of supersaturation without causing it to "crash out" as an amorphous solid or oil.
Solutions:
-
Anti-Solvent Addition: This is the most common technique. Find a solvent in which your compound is soluble (e.g., methanol, water, ethanol) and another solvent in which it is completely insoluble but is miscible with the first (e.g., acetone, acetonitrile, ethyl acetate, or a non-polar solvent like hexanes).
-
Neutralization Crystallization: If your amino alcohol is in its salt form (e.g., an HCl salt), you can exploit the change in solubility at its isoelectric point.
-
Method: Dissolve the salt in water or an alcohol/water mixture. Slowly add a base (e.g., aqueous ammonia, NaOH, or an organic base like TEA) to adjust the pH towards the molecule's isoelectric point (pI), where it has a net neutral charge and is often least soluble.[15][16]
-
Use of Additives: The presence of certain alcohols or surfactants can sometimes promote crystallization and improve crystal quality.[15] Adding a lower alcohol like ethanol to an aqueous solution can facilitate the formation of larger, more easily filterable crystals.[14]
Q2: My final product is contaminated with inorganic salts (e.g., NaCl, K₂HPO₄) from the synthesis or a buffer. How can I remove them?
A2: Salts can interfere with subsequent reactions, biological assays, and chromatographic analysis. Their removal is a critical final step.
Solutions:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating small molecules (salts) from larger molecules (your compound).[17][18]
-
Mechanism: The sample is passed through a column packed with a porous resin. Small salt molecules enter the pores and have a longer path length, eluting later. Larger product molecules are excluded from the pores and elute earlier.[18] This is ideal if your compound has a molecular weight significantly higher than the salt.
-
Solid-Phase Extraction (SPE): This technique can be used for efficient desalting.[19]
-
Method: Choose an SPE cartridge that will retain your compound while allowing the salts to pass through. For a polar amino alcohol, a reversed-phase cartridge (C18) might work if the compound has some hydrophobic character, but a HILIC or ion-exchange SPE cartridge is often more suitable. The salts are washed away, and the purified compound is then eluted with a strong solvent.[19]
-
Dialysis: If your compound is significantly larger than the salt ions (e.g., a peptide or a large derivative), dialysis is a simple and effective method. The sample is placed in a semi-permeable membrane bag and dialyzed against a large volume of deionized water. The salt ions pass through the membrane into the water, while your compound is retained.[17]
-
Precipitation/Recrystallization: If you can find a solvent system (e.g., absolute ethanol) where your compound is soluble but the inorganic salt is not, you can dissolve the mixture and filter off the insoluble salt before recovering your product.
Part 3: General FAQs
Q1: How do I choose the right primary purification strategy: HILIC, Ion-Exchange, or Ion-Pairing RP?
A1: The optimal choice depends on the specific properties of your molecule and your downstream application. The following decision tree and table can guide your choice.
dot
digraph "Purification_Strategy_Decision_Tree" {
graph [fontname = "Arial", label="Figure 1: Decision Tree for Purification Method Selection", labelloc=b, fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
start [label="Start: Crude Polar\nAmino Alcohol Derivative", fillcolor="#F1F3F4", fontcolor="#202124"];
is_chiral [label="Is chiral separation required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
has_salt [label="High inorganic salt content?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
charge_state [label="What is the primary charge state\nat workable pH?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
desalt [label="Desalting Step:\n- Size Exclusion\n- SPE\n- Dialysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
chiral_csp [label="Chiral Chromatography\n(CSP Column)", fillcolor="#34A853", fontcolor="#FFFFFF"];
iex [label="Ion-Exchange (IEX)\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];
hilic [label="HILIC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ip_rp [label="Ion-Pairing RP", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> has_salt;
has_salt -> desalt [label="Yes"];
has_salt -> charge_state [label="No"];
desalt -> charge_state;
charge_state -> iex [label="Strongly Cationic or Anionic"];
charge_state -> hilic [label="Zwitterionic or Weakly Charged"];
iex -> is_chiral;
hilic -> is_chiral;
charge_state -> ip_rp [label="Alternative for Cationic"];
ip_rp -> is_chiral;
is_chiral -> chiral_csp [label="Yes"];
is_chiral -> end [label="No\n(Achiral Purification Complete)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
chiral_csp -> end_chiral [label="Purification Complete", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
}
enddot
| Technique | Principle | Best For... | Advantages | Disadvantages |
| HILIC | Partitioning into a water layer on a polar stationary phase.[5] | Very polar, neutral, or zwitterionic compounds. | Excellent retention for polar analytes; MS-friendly mobile phases (high organic). | Can have longer equilibration times; solubility in high organic mobile phase can be an issue.[20] |
| Ion-Exchange (IEX) | Electrostatic interaction between charged analyte and oppositely charged stationary phase.[21] | Compounds that are reliably charged (cationic or anionic).[22] | High capacity and high selectivity based on charge.[23] | Requires buffered mobile phases; sensitive to pH and salt concentration; salts may need to be removed post-purification. |
| Ion-Pairing RP (IP-RP) | Forms a neutral ion-pair with the analyte, which is then retained by a standard RP column.[8] | Charged compounds when HILIC or IEX is not an option. | Uses standard, robust C18 columns; predictable retention. | Ion-pairing reagents can contaminate columns and suppress MS signal; removal of reagent from the final product can be difficult.[4] |
Table 1: Comparison of Primary Chromatographic Purification Techniques.
Q2: My compound is chiral. What are the primary methods for enantioseparation?
A2: The separation of enantiomers is a critical step in drug development. There are two main strategies.
-
Direct Chiral Chromatography: This is the preferred method and involves using a Chiral Stationary Phase (CSP).
-
Mechanism: CSPs are packed with a chiral selector that transiently and stereoselectively interacts with the enantiomers. One enantiomer will have a stronger interaction and will therefore be retained longer on the column, allowing for separation.[24]
-
Common CSPs: For amino acids and their derivatives, macrocyclic glycopeptide phases (e.g., CHIROBIOTIC T, V, R) and Pirkle-type phases are very common and effective.[25] Ligand-exchange and crown ether-based columns are also used.[24]
-
Indirect Method (Derivatization): This involves reacting your racemic amino alcohol with a chiral derivatizing reagent to form a pair of diastereomers.
-
Mechanism: Diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column (e.g., C18 or silica).[26] After separation, the chiral auxiliary must be cleaved to yield the pure enantiomers, which adds extra steps to the synthesis. This method is often used when a suitable direct method cannot be found.
Part 4: Key Protocols & Workflows
Protocol 1: Basic HILIC Method Development Workflow
This protocol provides a starting point for developing a HILIC separation for a novel polar amino alcohol derivative.
dot
digraph "HILIC_Method_Development" {
graph [fontname = "Arial", label="Figure 2: HILIC Method Development Workflow", labelloc=b, fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
col_select [label="1. Column Selection\nStart with Amide or\nZwitterionic Phase", fillcolor="#F1F3F4", fontcolor="#202124"];
mp_prep [label="2. Mobile Phase Prep\nA: 95:5 ACN:Buffer\nB: 50:50 ACN:Buffer\n(e.g., 10mM Ammonium Formate, pH 3.5)", fillcolor="#F1F3F4", fontcolor="#202124"];
gradient [label="3. Initial Gradient Run\n5% to 60% B over 10-15 min\n(High organic to high aqueous)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
eval [label="4. Evaluate Results\nRetention? Peak Shape? Resolution?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
optimize [label="5. Optimize\n- Adjust gradient slope\n- Modify pH or buffer strength\n- Test different stationary phase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
success [label="Success!\nFinal Method Validated", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
col_select -> mp_prep;
mp_prep -> gradient;
gradient -> eval;
eval -> success [label="Good"];
eval -> optimize [label="Poor"];
optimize -> gradient;
}
enddot
Step-by-Step Methodology:
-
Column Selection: Begin with a robust HILIC column, such as one with an amide or zwitterionic bonded phase (e.g., 100 x 2.1 mm, <3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A (Weak Eluent): 95:5 (v/v) Acetonitrile : Aqueous Buffer.
-
Mobile Phase B (Strong Eluent): 50:50 (v/v) Acetonitrile : Aqueous Buffer.
-
Aqueous Buffer: Start with 10-20 mM ammonium formate or ammonium acetate, adjusted to a pH between 3 and 5. This ensures good peak shape and is MS-compatible.[12]
-
Initial Gradient: Run a broad scouting gradient, for example, from 5% B to 60% B over 10-15 minutes. Remember, in HILIC, increasing the aqueous content (increasing %B) is what elutes the compounds.[6][7]
-
Evaluation:
-
No Retention: Your compound may be insufficiently polar for HILIC or may not be soluble in the high-organic starting conditions. Consider Ion-Exchange or Ion-Pairing RP.
-
Poor Peak Shape: Adjust the mobile phase pH or increase the buffer concentration (see Troubleshooting Q3).
-
Poor Resolution: Adjust the gradient slope (make it shallower for better separation) or try a different HILIC stationary phase (e.g., switch from amide to bare silica) to alter selectivity.[5]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol minimizes acidic interactions during preparative purification of basic compounds.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Dry pack the column with standard silica gel.
-
Deactivation Flush:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA) .[12]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the most acidic silanol sites.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time without TEA) to remove the excess base.
-
Sample Loading and Elution: Load your sample and run the chromatography as determined by your TLC analysis. It is often beneficial to maintain a low concentration (e.g., 0.5%) of TEA in the eluent throughout the run to maintain deactivation and ensure symmetrical peaks.[12]
References
- Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [URL: https://www.element-labsolutions.
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [URL: https://www.chromatographyonline.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3206232/]
- Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [URL: https://www.waters.
- Buchi.com. Why HILIC is what your polar compounds need for purification. [URL: https://www.buchi.
- Babic, K., et al. (2007). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Chromatography A, 1143(1-2), 158-166. [URL: https://pubmed.ncbi.nlm.nih.gov/17046774/]
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [URL: https://www.chem.rochester.edu/notvoodoo/pages/chromatography.php?page=troubleshooting_flash]
- BenchChem. Troubleshooting guide for the purification of polar quinoline compounds. [URL: https://www.benchchem.
- Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 72(5-6), 441-449. [URL: https://akjournals.com/view/journals/1326/72/5-6/article-p441.xml]
- Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations. [URL: https://www.sigmaaldrich.
- Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9171846/]
- Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.2c00030]
- Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [URL: https://www.phenomenex.com/documents/2022/03/01/15/45/solid-phase-extraction-for-clean-up-of-polar-molecules-in-salty-aqueous-samples-and-analysis-with-sfc-uv-tn-0177-us]
- HPLC Troubleshooting Guide. [URL: https://hplctips.blogspot.com/2015/07/hplc-troubleshooting-guide.html]
- Pharmaguideline Forum. Importance of ion pair reagents on reverse phase HPLC. [URL: https://www.pharmaguideline.com/2018/07/importance-of-ion-pair-reagents-on-reverse-phase-hplc.html]
- Vscht.cz. Successful HPLC Operation - Troubleshooting Guide. [URL: https://www.vscht.
- ResearchGate. (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [URL: https://www.researchgate.net/publication/360492850_Ion-pairing_chromatography_and_amine_derivatization_provide_complementary_approaches_for_the_targeted_UPLC-MS_analysis_of_the_polar_metabolome]
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/analysis-of-polar-compounds-with-ion-pair-reagents]
- Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. [URL: https://www.sigmaaldrich.
- Hamilton, P. B., & Anderson, R. A. (1959). Ion Exchange Chromatography of Amino Acids. Semiautomatic Method of Operation with Cationic Exchange Resin Columns. Analytical Chemistry, 31(7), 1214-1218. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60151a027]
- Google Patents. US5118815A - Method for crystallization of amino acids. [URL: https://patents.google.
- Slideshare. Amino acid purification techniques. [URL: https://www.slideshare.
- Rudolph, F. B., et al. (1989). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 181(1), 133-138. [URL: https://pubmed.ncbi.nlm.nih.gov/2510976/]
- Microbe Notes. Ion Exchange Chromatography: Principle, Parts, Steps, Uses. [URL: https://microbenotes.
- Chemistry LibreTexts. Ion-Exchange Chromatography. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Analytical_Chemistry_2.1_(Harvey)/12%3A_Chromatographic_and_Electrophoretic_Methods/12.5%3A_Liquid_Chromatography/12.5.
- Pickering Laboratories. Amino Acid Analysis Part 1. [URL: https://pickeringlabs.com/library/amino-acid-analysis-part-1/]
- ResearchGate. How can I purify my compound from salt? [URL: https://www.researchgate.
- Alfa Chemistry. Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. [URL: https://www.alfa-chemistry.com/news/chiral-amino-alcohols-for-the-synthesis-of-various-metal-complexes-2210.html]
- Hohmann, L., et al. (2020). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Processes, 8(9), 1109. [URL: https://www.mdpi.com/2227-9717/8/9/1109]
- UM Students' Repository. CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. [URL: https://studentsrepo.um.edu.my/100/3/CHAPTER_1.pdf]
- eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC*2580. [URL: https://ecampusontario.pressbooks.
- Thermo Fisher Scientific. Desalting and Gel Filtration Chromatography. [URL: https://www.thermofisher.
- Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [URL: https://www.chromatographytoday.
- Tomita, S., et al. (2000). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 8), 1070-1073. [URL: https://pubmed.ncbi.nlm.nih.gov/10930838/]
- O'Brien, D. M., et al. (2003). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 75(17), 4479-4485. [URL: https://pubmed.ncbi.nlm.nih.gov/14632121/]
- Google Patents. JPS5939857A - Crystallization of amino acid. [URL: https://patents.google.
- Creative Peptides. New Approach Facilitates Chiral Amino Alcohol Synthesis. [URL: https://www.creative-peptides.
- Diaion. Separation and Refining of Amino acids. [URL: https://www.diaion.com/en/learning_center/practical/08_06.html]
- Santhosh, P., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2821-2831. [URL: https://pubs.acs.org/doi/10.1021/acsapm.2c00094]
- Reddit. Purification of strong polar and basic compounds. [URL: https://www.reddit.com/r/Chempros/comments/105t0e2/purification_of_strong_polar_and_basic_compounds/]
- Diva-portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [URL: https://www.diva-portal.org/smash/get/diva2:16961/FULLTEXT01.pdf]
- Carpenter, A. C., & Knight, C. A. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2392-2397. [URL: https://pubs.acs.org/doi/10.1021/acs.jpclett.2c00326]
- Taylor & Francis Online. Amino alcohols – Knowledge and References. [URL: https://www.taylorfrancis.com/topics/chemistry/amino-alcohols-fOKRvK24W23B]
- GoldBio. Understanding Salting In and Salting Out: Salt as a Protein Purification Tool. [URL: https://goldbio.com/articles/article/understanding-salting-in-and-salting-out]
- Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1205391. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10364023/]
- Zhang, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1073511. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9724125/]
- Imm, S., et al. (2018). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences, 115(2), E178-E186. [URL: https://www.pnas.org/doi/10.1073/pnas.1715325115]
- Isbrandt, T., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(22), 15489-15500. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01602]
- ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid? [URL: https://www.researchgate.
Sources